

2-(4-Biphenyl)-2-propanol physical and chemical properties

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Compound of Interest

Compound Name: 2-(4-Biphenyl)-2-propanol

Cat. No.: B1294880

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An In-depth Technical Guide to 2-(4-Biphenyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(4-Biphenyl)-2-propanol**. The information is compiled from various chemical data sources to support research and development activities.

Compound Identification

2-(4-Biphenyl)-2-propanol is a tertiary alcohol characterized by a biphenyl group attached to a propan-2-ol moiety. This structure makes it a valuable building block in organic synthesis.

Identifier	Value	Source
IUPAC Name	α,α -dimethyl[1,1'-biphenyl]-4-methanol	[1]
CAS Number	34352-74-4	[1][2][3][4]
Molecular Formula	C ₁₅ H ₁₆ O	[2][4]
Molecular Weight	212.29 g/mol	[2][4]
Canonical SMILES	CC(C)(O)c1ccc(cc1)-c2ccccc2	

Physical Properties

The compound is a crystalline solid at room temperature. There are some discrepancies in the reported melting point values across different suppliers, which may be due to differences in purity or measurement conditions.

Property	Value	Source
Appearance	Crystalline powder/solid	[5]
Melting Point	88-92 °C	[2][5]
189 °C		
Boiling Point	122-124 °C (at 3 Torr)	[2][5]
Density	1.3 g/cm ³	
1.048 ± 0.06 g/cm ³ (Predicted)	[2]	
Solubility	Soluble in Chloroform (1g/10mL)	[5]
Flash Point	88 °C	

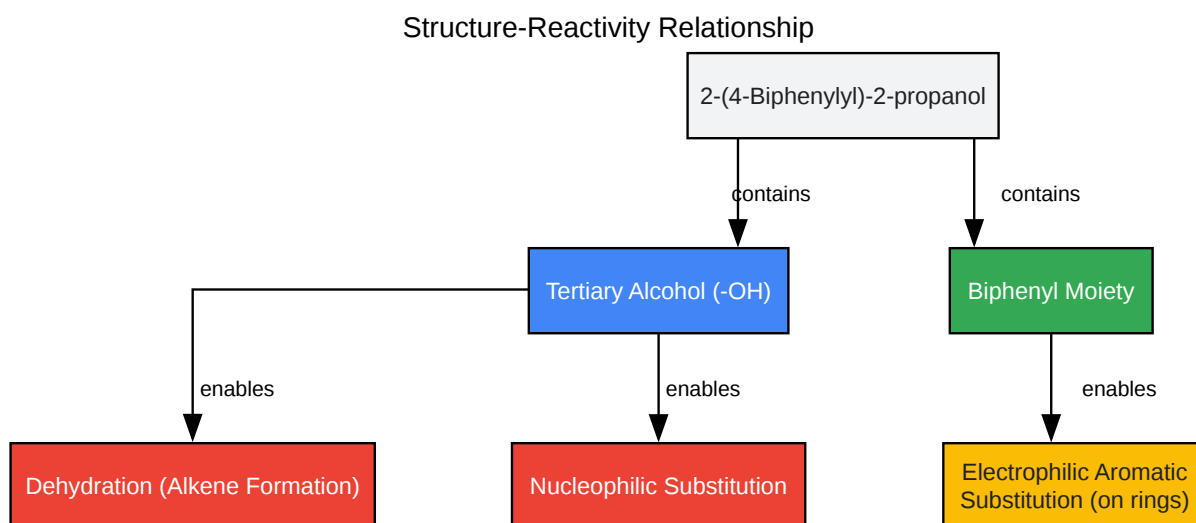
Chemical Properties and Reactivity

2-(4-Biphenyl)-2-propanol's reactivity is primarily dictated by its tertiary alcohol and biphenyl functional groups. It has a nonplanar conformation. Theoretical predictions, confirmed by gas-phase experiments, suggest the compound has high reactivity.

Key Reactions:

- Oxidation: Oxidation with graphite oxide results in the dehydration product, 4-(prop-1-en-2-yl)-1,1'-biphenyl, rather than oxidation of the alcohol.[2][5]
- Substitution: The hydroxyl group can be converted into the corresponding alkyl thiocyanate using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in acetonitrile.[2][5]

The diagram below illustrates the relationship between the compound's structure and its principal modes of reactivity.



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Caption: Key functional groups of the molecule and their associated chemical reactivities.

Spectral Data

Detailed, verified analytical data for this compound is not widely published. One supplier explicitly notes that they do not collect analytical data and the buyer assumes responsibility for confirming purity and identity.^[6]

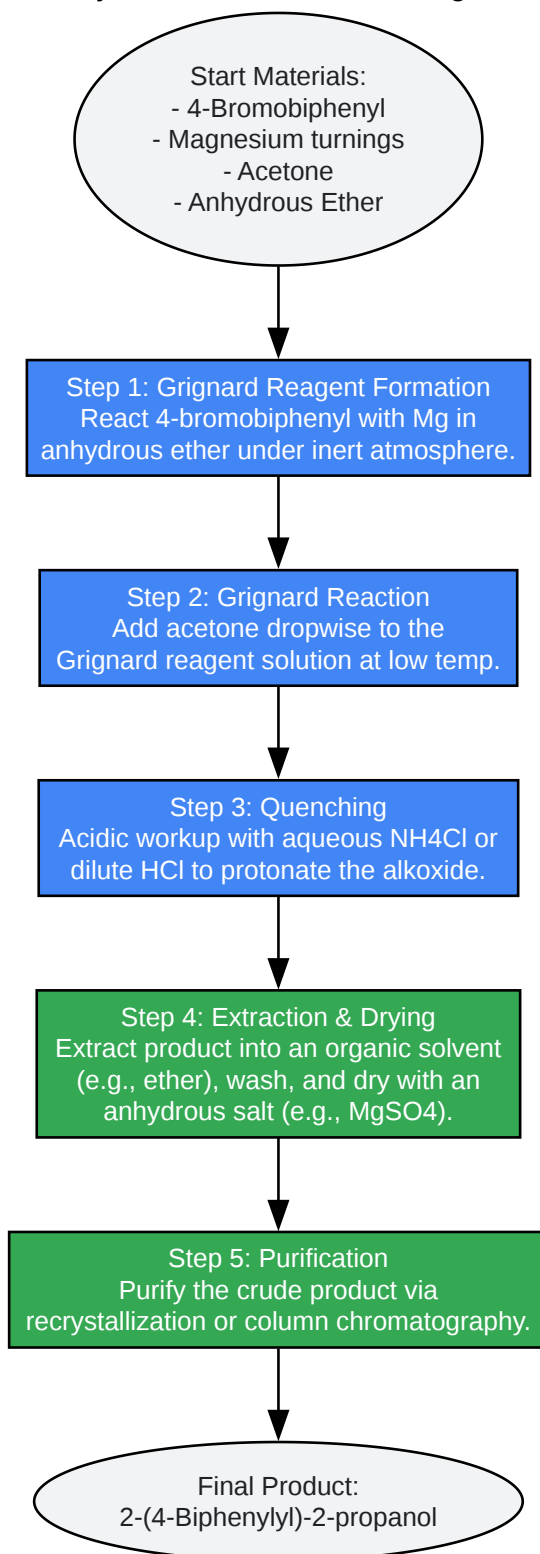
- Infrared (IR) Spectroscopy: A gas-phase IR spectrum is available through the NIST Chemistry WebBook.^{[1][7]} This spectrum would be expected to show a characteristic broad O-H stretching band for the alcohol group ($\sim 3200\text{--}3600\text{ cm}^{-1}$) and peaks corresponding to aromatic C-H and C=C stretching.
- Mass Spectrometry (MS): An electron ionization mass spectrum is also available from the NIST database.^{[1][7]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly accessible ^1H or ^{13}C NMR data has been identified in the performed searches.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-(4-Biphenyl)-2-propanol** are not readily available in the public domain. However, a common and logical method for synthesizing tertiary alcohols of this type is the Grignard reaction.

The workflow below illustrates a hypothetical protocol for its synthesis.

Hypothetical Synthesis Workflow via Grignard Reaction

[Click to download full resolution via product page](#)Caption: A plausible synthetic route for **2-(4-Biphenyl)-2-propanol** production.

Biological Activity and Signaling Pathways

No information regarding the biological activity, pharmacological effects, or involvement in signaling pathways for **2-(4-Biphenyl)-2-propanol** was found during the literature search. Its primary utility appears to be as a chemical intermediate for research and synthesis purposes.

[4]

Safety Information

The compound is classified as hazardous. Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.

Hazard Category	Codes	Source
GHS Hazard Statements	H315 (Causes skin irritation)	
	H319 (Causes serious eye irritation)	
	H335 (May cause respiratory irritation)	
GHS Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501	

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